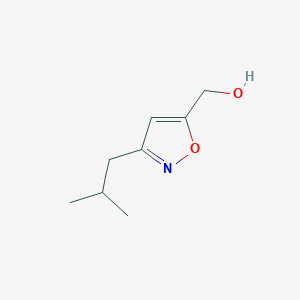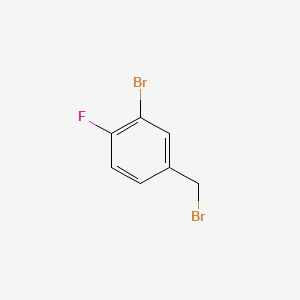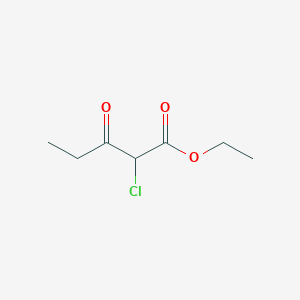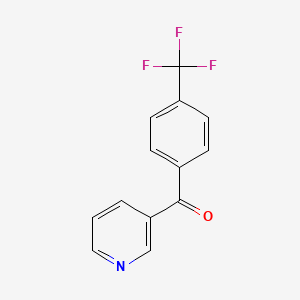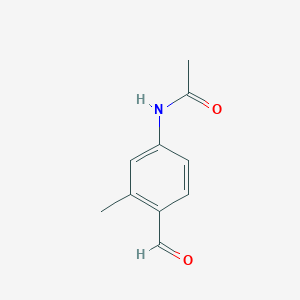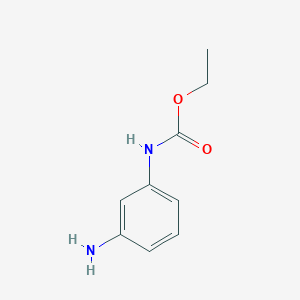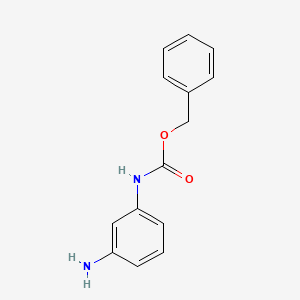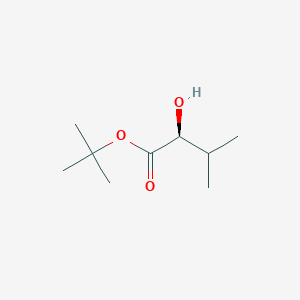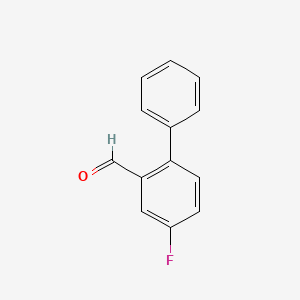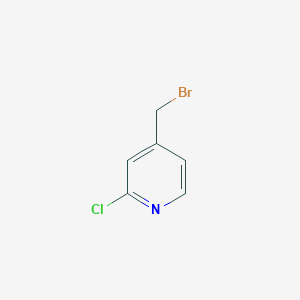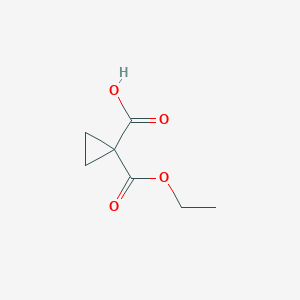
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
概要
説明
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is related to cyclopropane carboxylic acids. While the provided papers do not directly discuss 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, they do provide insights into the synthesis and properties of similar cyclopropane-containing compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. The first paper describes a synthesis route for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involves cyclopropanation of a fluoroacrylate followed by a Curtius rearrangement and oxidative cleavage . This method could potentially be adapted for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Cyclopropane carboxylic acids are characterized by their three-membered ring structure, which imparts significant ring strain and influences their reactivity. The molecular structure of these compounds is crucial for their biological activity and interaction with other molecules. The second paper discusses the synthesis of optically active cyclopropanecarboxylic acid derivatives, which highlights the importance of stereochemistry in these molecules . Understanding the molecular structure is essential for the design of cyclopropane-containing compounds with desired properties.
Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo various chemical reactions due to their strained ring system and functional groups. The papers provided do not detail specific reactions for 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, but they do suggest that cyclopropane derivatives can be functionalized and transformed into other useful compounds. For example, the amino group in 1-aminocyclopropane-1-carboxylic acid can be used for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxylic acids are influenced by their molecular structure. The ring strain in the cyclopropane ring can affect the acid's stability, reactivity, and solubility. The third paper describes an assay for 1-aminocyclopropane-1-carboxylic acid, which is a precursor of ethylene in plant tissues . This assay is based on the conversion of the amino acid to ethylene, indicating that the functional groups in these compounds can react under specific conditions to produce gaseous products.
科学的研究の応用
1. Ethylene Precursor in Plant Physiology
- Application Summary : ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Methods of Application : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
2. Alleviating Heat Stress Damage in Marine Red Algae
- Application Summary : ACC and its analogs alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- Methods of Application : The application of ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
- Results or Outcomes : ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
特性
IUPAC Name |
1-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZUWSSLUHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251691 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
3697-66-3 | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

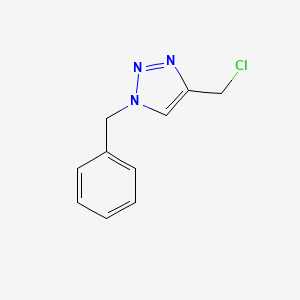
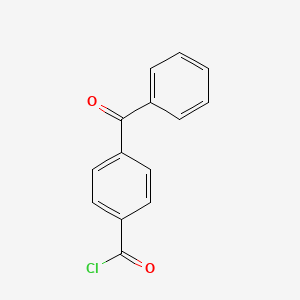
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
